Reactive brown 16
Description
Reactive Brown 16 is a synthetic azo-based reactive dye commonly used in textile industries for coloring cellulose fibers like cotton. These dyes typically contain sulfonic acid (-SO₃H) groups for water solubility and reactive groups (e.g., vinyl sulfone or chlorotriazine) for covalent bonding with fibers . Reactive dyes like Brown 16 are valued for their bright shades, high wash-fastness, and versatility in industrial applications.
Properties
CAS No. |
12239-65-5 |
|---|---|
Molecular Formula |
C10H14N6O8 |
Synonyms |
C.I.Reactive Brown 16 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties :
- Molecular Formula : C₂₆H₁₉N₅Na₂O₁₃S₃ (inferred from RO16’s sulfonic acid groups and azo structure) .
- Functional Groups : Two sulfonic acid groups confer high solubility in water and a negative charge in aqueous solutions .
- Molecular Weight : ~617.54 g/mol (similar to RY16) .
Reactive Yellow 16 (RY16)
Structural and Chemical Properties :
- Molecular Formula : C₂₀H₁₇N₃Na₂O₁₁S₃ .
- Functional Groups : Single azo bond with metal complexes, enhancing stability and light-fastness .
- Molecular Weight : 617.54 g/mol .
Comparative Analysis
Table 1: Structural and Functional Comparison
| Property | Reactive Brown 16 (Inferred) | Reactive Orange 16 (RO16) | Reactive Yellow 16 (RY16) |
|---|---|---|---|
| Primary Chromophore | Azo group | Azo group | Azo group + Metal complex |
| Sulfonic Acid Groups | ≥2 (assumed) | 2 | 3 |
| Molecular Weight | ~600–650 g/mol | ~617.54 g/mol | 617.54 g/mol |
| Charge in Solution | Negative | Negative | Negative |
| Key Applications | Cellulose dyeing | Textile dyeing | High light-fastness textiles |
Table 2: Environmental and Degradation Data
Research Findings and Implications
- Structural Influence on Reactivity : RO16’s dual sulfonic groups enhance solubility but increase environmental mobility, whereas RY16’s metal complexation reduces biodegradability .
- Toxicity Mitigation : Degradation of RO16 reduces phytotoxicity, suggesting similar benefits for Brown 16 if treated with advanced oxidation .
- Analytical Challenges : Differentiation of structurally similar dyes (e.g., RO16 vs. amphetamines) requires selective reagents like NQS sensors, which detect primary vs. secondary amines .
Q & A
Basic Research Questions
Q. What are the critical parameters affecting the synthesis efficiency of Reactive Brown 16, and how can they be systematically optimized?
- Methodological Answer : Experimental optimization requires a Design of Experiments (DOE) approach, varying parameters such as temperature (e.g., 60–100°C), pH (e.g., 10–12), and reactant molar ratios. Statistical tools like response surface methodology (RSM) can identify interactions between variables. Replicate trials (≥3) ensure data reliability, and purity should be verified via HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., azo bonds at ~1500 cm⁻¹), while nuclear magnetic resonance (NMR) elucidates molecular structure. High-performance liquid chromatography (HPLC) with UV-Vis detection quantifies purity. For reproducibility, document solvent systems (e.g., acetonitrile/water) and column specifications (C18, 5 µm) .
Q. How does pH influence the stability and reactivity of this compound in aqueous solutions during textile dyeing processes?
- Methodological Answer : Conduct kinetic studies under controlled pH conditions (e.g., 8–12) using buffer solutions. Monitor dye-fiber covalent bonding via spectrophotometric absorbance decay at λ_max (e.g., 450 nm). Statistical analysis (e.g., ANOVA) identifies pH thresholds for optimal fixation efficiency .
Advanced Research Questions
Q. What are the mechanistic pathways involved in the photodegradation of this compound under UV irradiation?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) to identify degradation intermediates. Radical scavengers (e.g., tert-butanol for •OH) clarify dominant pathways. Quantum yield calculations and time-resolved fluorescence spectroscopy quantify photolytic efficiency. Triangulate data with computational simulations (e.g., density functional theory) .
Q. How can computational models predict the reactive sites of this compound during interactions with cellulose fibers?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and identify nucleophilic sites (e.g., sulfonic groups). Molecular dynamics (MD) simulations model fiber-dye interactions in solvated systems. Validate predictions with experimental adsorption isotherms (Langmuir/Freundlich models) .
Q. How can conflicting data on the eco-toxicity of this compound degradation byproducts be resolved across studies?
- Methodological Answer : Perform multi-laboratory validation using standardized toxicity assays (e.g., Daphnia magna LC50). Advanced analytics (e.g., high-resolution mass spectrometry) characterize byproduct structures. Meta-analysis of existing data identifies confounding variables (e.g., pH, irradiation intensity). Transparent reporting via platforms like FAIR Data ensures reproducibility .
Methodological Considerations for Data Analysis
- Experimental Design : Control variables (temperature, solvent purity) and include negative controls to isolate confounding factors .
- Data Triangulation : Combine spectroscopic, chromatographic, and computational data to validate mechanistic hypotheses .
- Statistical Rigor : Use tools like R or Python for regression analysis and error propagation modeling. Report confidence intervals (e.g., 95%) .
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